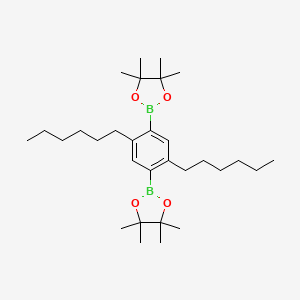

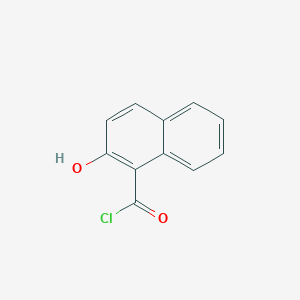

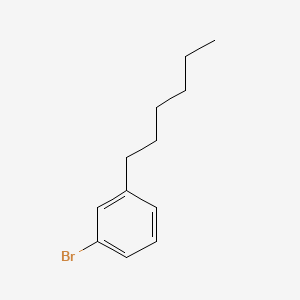

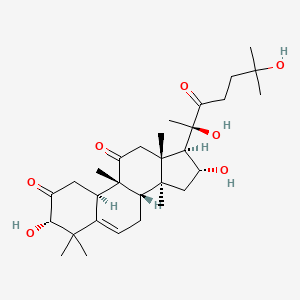

![molecular formula C9H9NO3 B3028973 3-Ethoxybenzo[D]isoxazol-6-OL CAS No. 439085-76-4](/img/structure/B3028973.png)

3-Ethoxybenzo[D]isoxazol-6-OL

Overview

Description

The compound 3-Ethoxybenzo[D]isoxazol-6-OL is a heterocyclic molecule that is part of a broader class of compounds known as isoxazoles. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The ethoxy group at the 3-position and the hydroxyl group at the 6-position on the benzene ring are indicative of potential sites for further chemical modification and may influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves 1,3-dipolar cycloaddition reactions. For instance, a series of novel isoxazolines with a pyridine moiety were synthesized via this method, starting from a benzaldoxime derivative and reacting with alkenes to generate the isoxazoline ring . Similarly, a conformationally constrained analogue of aspartic acid with an isoxazole ring was synthesized using a regioselective 1,3-dipolar cycloaddition, followed by several steps including condensation and nucleophilic attack to achieve the desired product . These methods could potentially be adapted for the synthesis of 3-Ethoxybenzo[D]isoxazol-6-OL.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring. Quantum chemical computations, including molecular structure analysis, are often used to predict the properties of such molecules. For example, a study on a triazolone molecule used DFT/B3LYP calculations to determine the molecular structure and various electronic properties . This approach could be applied to 3-Ethoxybenzo[D]isoxazol-6-OL to gain insights into its molecular conformation and electronic characteristics.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to their reactive sites. The alkylation of enolates using a tetrahydrobenzisoxazole derivative has been reported, leading to the formation of bi- and tetracyclic derivatives . This suggests that 3-Ethoxybenzo[D]isoxazol-6-OL could also be used as a substrate in similar alkylation reactions to create complex molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by substituents on the aromatic ring. For instance, the introduction of a methyl group and a phenyl substituent on a benzisoxazole derivative was found to impart liquid crystalline properties . The electronic properties, such as HOMO-LUMO gaps and reactivity descriptors, can be calculated using DFT methods, as demonstrated for a related compound, 6-ethoxybenzo[d][1,3]oxathiol-2-one . These computational studies provide valuable information on the stability and reactivity of the compounds, which could be extrapolated to understand the properties of 3-Ethoxybenzo[D]isoxazol-6-OL.

Scientific Research Applications

Electronic and Thermodynamic Properties

3-Ethoxybenzo[D]isoxazol-6-OL, and similar compounds, have been studied for their electronic properties and thermodynamic behaviors. For instance, a theoretical study on 6-ethoxybenzo[d][1,3]oxathiol-2-one using DFT/B3LYP method revealed insights into the molecule's electronic properties, reactivity, and thermodynamic characteristics, providing a base for understanding the behavior of related compounds like 3-Ethoxybenzo[D]isoxazol-6-OL (Kumar, 2018).

Catalytic Transformation and Synthesis

The compound has implications in catalytic transformations and synthetic procedures. Notably, research on Rhodium- and non-metal-catalyzed approaches shed light on converting isoxazol-5-ones to 2,3-dihydro-6H-1,3-oxazin-6-ones, illustrating an alternative method for carbene-like transformations without metal catalysts, which might be applicable to the synthesis or transformation of 3-Ethoxybenzo[D]isoxazol-6-OL (Jurberg & Davies, 2017).

Material Science and Surface Chemistry

Studies also delve into the material science and surface chemistry aspects of isoxazole derivatives. For instance, research on the palladium-catalyzed divergent regioselective homocoupling and hydroxylation of 3-arylbenzo[d]isoxazoles, which are closely related to 3-Ethoxybenzo[D]isoxazol-6-OL, offers insights into functionalized, synthetically useful benzoisoxazoles, which could be leveraged for designing materials or chemical reactions involving 3-Ethoxybenzo[D]isoxazol-6-OL (Guo et al., 2017).

Organic Chemistry and Medicinal Applications

In the realm of organic chemistry and potential medicinal applications, research on isoxazole derivatives, which includes compounds similar to 3-Ethoxybenzo[D]isoxazol-6-OL, highlights their broad spectrum of biological activities. The synthesis and characterization of novel S-triazolo-1,3,4-thiadiazines, imidazolo-1,3,4-thiadiazoles, and imidazolo-1,3,4-oxadiazoles containing isoxazole, provide a foundation for understanding the chemical behavior and potential applications of 3-Ethoxybenzo[D]isoxazol-6-OL in medicinal chemistry (Fang & Ca, 2004).

Future Directions

properties

IUPAC Name |

3-ethoxy-1,2-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-12-9-7-4-3-6(11)5-8(7)13-10-9/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPRFQJWGNAFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306910 | |

| Record name | 3-Ethoxy-1,2-benzisoxazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxybenzo[D]isoxazol-6-OL | |

CAS RN |

439085-76-4 | |

| Record name | 3-Ethoxy-1,2-benzisoxazol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439085-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-1,2-benzisoxazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.